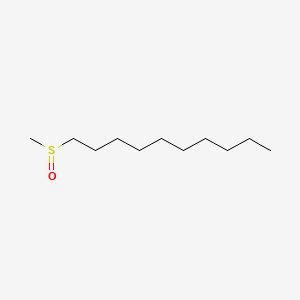

Decyl methyl sulfoxide

Description

Decyl methyl sulfoxide (C11H24OS) is an organosulfur compound belonging to the alkyl methyl sulfoxide family. It is characterized by a decyl (10-carbon) chain attached to a sulfoxide group (S=O) and a methyl group. This compound is primarily utilized as a transdermal penetration enhancer in pharmaceutical formulations, facilitating the delivery of active ingredients through biological barriers such as the skin . The U.S. Food and Drug Administration (FDA) approves its use at concentrations up to 0.13% w/v in topical applications, reflecting its balance between efficacy and safety .

Properties

CAS No. |

3079-28-5 |

|---|---|

Molecular Formula |

C11H24OS |

Molecular Weight |

204.37 g/mol |

IUPAC Name |

1-methylsulfinyldecane |

InChI |

InChI=1S/C11H24OS/c1-3-4-5-6-7-8-9-10-11-13(2)12/h3-11H2,1-2H3 |

InChI Key |

NZJXADCEESMBPW-ZDUSSCGKSA-N |

SMILES |

CCCCCCCCCCS(=O)C |

Canonical SMILES |

CCCCCCCCCCS(=O)C |

Appearance |

Solid powder |

Other CAS No. |

3079-28-5 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-Decyl methyl sulfoxide; 1-(Methylsulfinyl)decane; Decyl methyl sulfoxide; Decane, 1-(methylsulfinyl)-. |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Decyl methyl sulfoxide : C11H24OS; molecular weight 204.37 g/mol; CAS 3079285. Its long alkyl chain enhances lipophilicity, improving compatibility with lipid-rich biological membranes .

- DMSO : C2H6OS; molecular weight 78.13 g/mol; CAS 67-68-5. It is a small, polar aprotic solvent with exceptional water miscibility and a high dielectric constant .

Efficacy in Transdermal Delivery

Toxicity and Regulatory Status

- This compound : FDA-approved at 0.13% w/v, indicating a favorable safety profile for topical use .

- DMSO : Historically associated with systemic toxicity (e.g., hemolysis at high doses) and regulated more stringently; its use in humans is typically restricted to concentrations below 50% .

Comparison with Dothis compound

Dothis compound (C13H28OS; CAS 3079-30-9) shares structural similarities with this compound but features a 12-carbon alkyl chain . Key differences include:

- Applications : Both compounds are classified as percutaneous enhancers, though this compound is more frequently cited in recent formulations due to optimized chain length for skin compatibility .

Other Sulfoxide Compounds

Methyl Phenyl Sulfoxide

Diethyl Sulfoxide

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Water Solubility |

|---|---|---|---|---|

| This compound | C11H24OS | 204.37 | 3079285 | Low (organic-soluble) |

| DMSO | C2H6OS | 78.13 | 67-68-5 | High |

| Dothis compound | C13H28OS | 232.42 | 3079-30-9 | Very low |

Table 3: Toxicity and Industrial Use

| Compound | Key Safety Concerns | Industrial Relevance |

|---|---|---|

| This compound | Low irritation at approved doses | Emerging in pharmaceuticals |

| DMSO | Skin irritation, systemic toxicity | Widespread (electronics, pharma) |

Preparation Methods

Hydrogen Peroxide (H₂O₂) Oxidation

Hydrogen peroxide is a mild, environmentally benign oxidant. In a typical procedure, decyl methyl sulfide is stirred with 30% H₂O₂ in acetic acid at 40–60°C for 4–6 hours. The reaction proceeds via electrophilic addition of peroxide oxygen to the sulfur atom:

$$ \text{CH}3\text{-S-C}{10}\text{H}{21} + \text{H}2\text{O}2 \rightarrow \text{CH}3\text{-SO-C}{10}\text{H}{21} + \text{H}_2\text{O} $$

Yields typically exceed 85%, though overoxidation to sulfone (CH₃-SO₂-C₁₀H₂₁) may occur if excess H₂O₂ or prolonged reaction times are employed.

Sodium Periodate (NaIO₄) Oxidation

Sodium periodate offers a stoichiometric and efficient oxidation pathway. Adapted from dothis compound synthesis, decyl methyl sulfide is dissolved in a chloroform-methanol-water (1:4:4) mixture. NaIO₄ (2.2 equiv) is added at 0°C, and the reaction is stirred at room temperature for 10 minutes, achieving >95% conversion. The sulfoxide is isolated via extraction and chromatography, yielding 90–99%.

Catalytic Oxidation with Titanium Silicon Molecular Sieve

A catalytic distillation method, analogous to dimethyl sulfoxide (DMSO) production, involves contacting decyl methyl sulfide with an oxidant (e.g., HNO₃) in a reactor packed with titanium silicon molecular sieve (TS-1). This method leverages the catalyst’s high surface area and acidity to enhance oxidation efficiency. At 50–80°C, dimethyl sulfide conversions reach 98% with >99% sulfoxide selectivity. Applied to decyl methyl sulfide, similar performance is anticipated.

Alternative Synthesis Routes

Swern Oxidation Byproduct Recovery

In Swern oxidations, dialkyl sulfides (e.g., decyl methyl sulfide) are oxidized to sulfoxides using oxalyl chloride and dimethyl sulfoxide. While traditionally malodorous, an odorless modification substitutes dimethyl sulfide with dodecyl methyl sulfide, recovering dothis compound. For this compound, analogous recovery from Swern-type reactions could be feasible, though literature specific to this compound is sparse.

Microbial Oxidation

Emerging biotechnological approaches employ bacterial strains (e.g., Rhodococcus spp.) to oxidize sulfides enantioselectively. While reported for shorter-chain sulfides, scaling this method for this compound remains unexplored.

Purification and Characterization

Crude this compound is purified via:

- Solvent Extraction : Partitioning between ethyl acetate and water to remove polar impurities.

- Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) yields >99% purity.

- Crystallization : Cooling dichloromethane solutions induces crystallization, though low melting point (∼25°C) complicates this.

- Molecular Formula : C₁₁H₂₄OS

- Molecular Weight : 204.37 g/mol

- SMILES : CCCCCCCCCCS+[O-]

- ¹H NMR (CDCl₃): δ 0.88 (t, 3H), 1.26 (m, 16H), 1.56 (m, 2H), 2.72 (s, 3H), 2.92 (t, 2H)

Industrial Production Considerations

Scalable production faces challenges:

- Catalyst Durability : Titanium silicon sieves deactivate over time due to sulfur adsorption; regeneration via calcination at 550°C restores activity.

- Oxidant Efficiency : HNO₃ offers high atom economy but generates NOx byproducts. H₂O₂ is cleaner but costlier.

- Energy Integration : Catalytic distillation reactors utilize reaction heat for product separation, reducing energy use by 30%.

Applications in Organic Synthesis

This compound serves as:

Q & A

Q. What are the recommended synthesis protocols for Decyl methyl sulfoxide, and how can reaction purity be optimized?

this compound can be synthesized via oxidation of the corresponding sulfide using sodium periodate (NaIO₄) in aqueous methanol at 0–5°C. To ensure purity, monitor the reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography with silica gel (eluent: chloroform/methanol 9:1). Critical parameters include maintaining low temperatures to avoid over-oxidation to sulfones and verifying purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves (tested for compatibility using ANSEL or MAPA glove guides) and safety goggles.

- Ventilation : Conduct experiments in a fume hood to prevent inhalation exposure.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste.

- Storage : Store in sealed containers away from oxidizers and heat sources. Refer to SDS guidelines for emergency response and ensure all personnel complete hazard-specific training .

Q. How should researchers characterize the solubility and stability of this compound in different solvents?

Use dynamic light scattering (DLS) or UV-Vis spectroscopy to assess solubility in polar solvents (e.g., DMSO, water) and non-polar solvents (e.g., hexane). For stability studies, conduct accelerated degradation tests under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC and FTIR to identify degradation byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions in toxicity data (e.g., dermal irritation vs. non-irritancy) may arise from variations in concentration, exposure duration, or model systems. To address this:

- Standardize Models : Use OECD guidelines for in vitro (e.g., 3T3 NRU assay) and in vivo (e.g., murine dermal exposure) studies.

- Control Variables : Compare studies with similar endpoints (e.g., LD₅₀, NOAEL) and adjust for solvent effects (e.g., aqueous vs. lipid-based formulations).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from systematic reviews .

Q. What experimental designs are effective for studying this compound’s role in transdermal drug delivery?

- Franz Diffusion Cell Assay : Evaluate permeation enhancement using excised human skin or synthetic membranes (e.g., Strat-M®). Compare flux rates of model drugs (e.g., caffeine, lidocaine) with/without this compound (0.1–10% w/v).

- Mechanistic Studies : Use confocal microscopy with fluorescent probes to visualize stratum corneum disruption.

- Synergistic Formulations : Test combinations with other enhancers (e.g., ethanol) using factorial design experiments to optimize synergism .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing hazardous byproducts?

- Green Chemistry Approaches : Replace NaIO₄ with H₂O₂/TiO₂ under UV light to reduce waste.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Scale-Up Risks : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermic peaks) and implement cooling jackets or controlled addition rates .

Methodological Guidance for Data Validation

Q. What analytical techniques are recommended for validating this compound’s chemical identity and purity?

- Structural Confirmation : ¹H NMR (δ 2.1–2.3 ppm for methyl groups, δ 3.5–3.7 ppm for sulfoxide proton), ¹³C NMR, and HRMS.

- Purity Assessment : HPLC with UV detection (λ = 210 nm) and a C18 column (acetonitrile/water 70:30).

- Contaminant Screening : ICP-MS for heavy metals and GC-MS for volatile impurities .

Q. How should researchers design controlled studies to assess cellular uptake mechanisms facilitated by this compound?

- Cell Lines : Use keratinocytes (HaCaT) or primary fibroblasts.

- Uptake Inhibition : Pre-treat cells with endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated pathways).

- Quantitative Analysis : Measure intracellular drug concentrations via LC-MS/MS and correlate with enhancer concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.